Carbazole-9-carbonyl Chloride
Overview
Description
Carbazole-9-carbonyl chloride is a chemical compound with the molecular formula C13H8ClNO and a molecular weight of 229.66 g/mol . It is a derivative of carbazole, a nitrogen-containing heterocyclic compound. This compound is known for its use as a reagent in various chemical reactions, particularly in the field of fluorescence labeling .
Mechanism of Action
Target of Action
Carbazole-9-carbonyl Chloride, also known as 9-(Chloroformyl)carbazole, is a derivative of carbazole, a class of heterocyclic aromatic compounds Carbazole derivatives have been found to interact with various molecular targets, influencing different signaling pathways .
Mode of Action
Carbazole derivatives have been shown to interact with their targets, leading to changes in cellular processes . For instance, some carbazole derivatives act as anticancer agents by reactivating the P53 molecular signaling pathway .
Biochemical Pathways
Carbazole derivatives influence various pathways of molecular signaling . For instance, some derivatives show antifungal activity by acting on the RAS-MAPK pathway . They also affect inflammation by inhibiting the p38 mitogen-activated protein kinase signaling pathway . By modifying the AKT molecular signaling pathway, they show anti-Alzheimer’s activity . Furthermore, by translocating the GLUT4, these derivatives are effective against diabetes .
Result of Action
Carbazole derivatives have been shown to have diverse pharmacological actions, including antidiabetic, antitumor, anticonvulsant, antimicrobial, antioxidative, antifungal, antihistaminic, anti-inflammatory, antitubercular, antiviral, and neuroprotective activities .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of chemically modified cyclodextrins (CDs) in aqueous solutions can modify the reactivity of this compound . In the presence of CDs, the hydrolysis-decarboxylation of this compound is faster than in buffered aqueous homogeneous solutions .
Biochemical Analysis
Biochemical Properties
Carbazole-9-carbonyl Chloride plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of carbazole derivatives, which exhibit anticancer, antioxidant, and anti-inflammatory activities . The interactions of this compound with these biomolecules often involve nucleophilic addition-elimination reactions, leading to the formation of new compounds with potential therapeutic applications .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, carbazole derivatives synthesized using this compound have demonstrated antiproliferative effects on cancer cell lines such as HepG2, HeLa, and MCF7 . These effects are mediated through the modulation of cell signaling pathways and gene expression, leading to reduced cell viability and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, carbazole derivatives have been shown to inhibit the enzyme α-glucosidase, which plays a role in carbohydrate metabolism . This inhibition results in reduced glucose levels, highlighting the potential therapeutic applications of this compound in managing diabetes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that carbazole derivatives, including those synthesized using this compound, exhibit stable biological activities over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as antioxidant and anti-inflammatory activities . At higher doses, it can lead to toxic or adverse effects. For example, high doses of carbazole derivatives have been associated with cytotoxicity in certain cell lines . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, carbazole derivatives are metabolized through pathways involving oxidative stress reduction and modulation of carbohydrate metabolism . These interactions can influence metabolic flux and metabolite levels, contributing to the overall biological effects of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can impact its therapeutic efficacy and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and optimizing its therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbazole-9-carbonyl chloride can be synthesized through the reaction of carbazole with phosgene (carbonyl chloride). The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and is carried out at room temperature . The mixture is then stirred for several hours, followed by heating to complete the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures the efficient and safe production of the compound .
Chemical Reactions Analysis
Types of Reactions: Carbazole-9-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbazole derivatives through nucleophilic substitution.
Hydrolysis: In the presence of water, it can hydrolyze to form carbazole and carbon dioxide.
Common Reagents and Conditions:
Amines: Used in substitution reactions to form urea derivatives.
Cyclodextrins: Can modify the reactivity of this compound in aqueous solutions.
Major Products:
Carbazole Derivatives: Formed through substitution reactions with amines.
Carbazole Anion: Formed through hydrolysis followed by decarboxylation.
Scientific Research Applications
Carbazole-9-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the fluorogenic labeling of amino acids.
Biology: Employed in the study of protein interactions and enzyme activities through fluorescence labeling.
Medicine: Investigated for its potential use in drug development and diagnostic assays.
Industry: Utilized in the production of fluorescent dyes and materials for optoelectronic devices.
Comparison with Similar Compounds
- 9-Carbazolylacetic Acid
- 9-Methylcarbazole
- Carbazole-9-carbonyl chloride
Properties
IUPAC Name |
carbazole-9-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-13(16)15-11-7-3-1-5-9(11)10-6-2-4-8-12(10)15/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCENRFKQKSIRLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390777 | |
Record name | Carbazole-9-carbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73500-82-0 | |
Record name | Carbazole-9-carbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbazole-9-carbonyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Carbazole-9-carbonyl chloride being utilized in polymer synthesis?
A: CzCl serves as a key building block for creating novel polymers with interesting properties. Recent research demonstrates its use in modifying existing polymers like methyl ethyl ketone formaldehyde resin (MEKFR) and cyclohexanone formaldehyde resin (CFR). [, ] This is achieved by reacting CzCl with the hydroxyl groups present in these resins, yielding a modified comonomer. [, ] This modified comonomer can then be polymerized, often electrochemically, to create a new polymer incorporating the carbazole moiety. [, ]
Q2: What are the potential benefits of incorporating this compound into polymers like MEKFR and CFR?
A: The incorporation of CzCl into these resins aims to introduce new functionalities. For instance, researchers have successfully synthesized a conductive polymer, P(Cz-MEKFR), by electrochemically polymerizing a CzCl-modified MEKFR comonomer. [] This highlights the potential of using CzCl to impart conductivity to otherwise insulating polymers.
Q3: What characterization techniques are commonly employed to study this compound modified polymers?
A: A combination of spectroscopic and electrochemical techniques are used to analyze these modified polymers. Common methods include UV-Vis spectroscopy, NMR spectroscopy, FTIR spectroscopy, fluorescence spectrophotometry, and scanning electron microscopy. [, ] Electrochemical properties are evaluated using techniques like cyclic voltammetry and polarization curve analysis. [] These techniques provide insights into the structure, composition, morphology, and electrochemical behavior of the synthesized polymers.
Q4: Beyond conductivity, are there other properties researchers aim to achieve by incorporating this compound into polymers?
A: While conductivity is a key focus, researchers are also exploring the impact of CzCl incorporation on other polymer properties. Studies investigating the effects of varying ceric ammonium nitrate (CAN) and CzCl-modified CFR concentrations on conductivity, yield, solubility, and glass transition temperature (Tg) of the resulting polymers have been conducted. [] This indicates a broader interest in understanding how CzCl influences the overall physicochemical characteristics of the final polymer product.
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